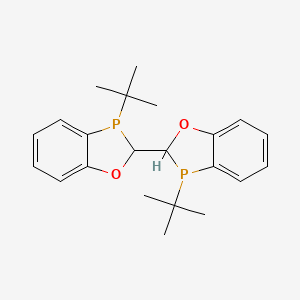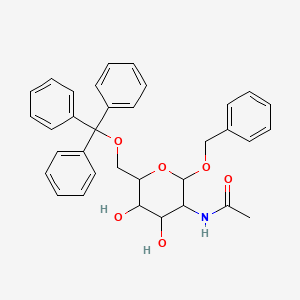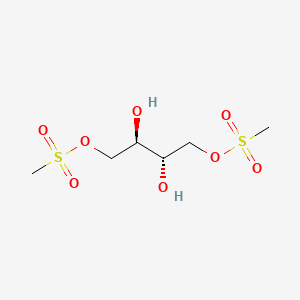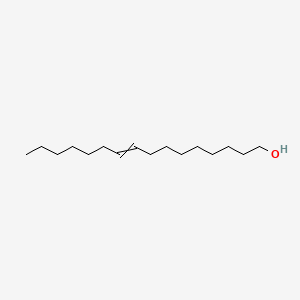
Hexadec-9-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadec-9-en-1-ol, also known as (E)-hexadec-9-en-1-ol, is a long-chain fatty alcohol with the molecular formula C16H32O. It is characterized by a double bond at the 9th position of the hexadecane chain and a hydroxyl group at the terminal carbon. This compound is a colorless liquid at room temperature and is commonly found in various natural sources, including plant waxes and insect pheromones .
準備方法
Synthetic Routes and Reaction Conditions
Hexadec-9-en-1-ol can be synthesized through several methods. One common approach involves the reduction of hexadec-9-enal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced via the hydrogenation of hexadec-9-enal. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process .
化学反応の分析
Types of Reactions
Hexadec-9-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hexadec-9-enal or hexadec-9-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form hexadecan-1-ol using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions
Major Products Formed
Oxidation: Hexadec-9-enal, hexadec-9-enoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Hexadec-9-enyl chloride, hexadec-9-enyl bromide
科学的研究の応用
Hexadec-9-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pheromones and surfactants.
Biology: It serves as a model compound for studying the behavior of long-chain fatty alcohols in biological systems.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is utilized in the production of cosmetics, fragrances, and lubricants due to its emollient properties .
作用機序
The mechanism of action of hexadec-9-en-1-ol involves its interaction with cellular membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane protein function. Additionally, its hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules .
類似化合物との比較
Hexadec-9-en-1-ol can be compared with other long-chain fatty alcohols, such as:
Hexadecan-1-ol: Lacks the double bond at the 9th position, making it more saturated and less reactive in certain chemical reactions.
Octadec-9-en-1-ol: Has a longer carbon chain with a double bond at the 9th position, resulting in different physical and chemical properties.
Dodec-9-en-1-ol: Has a shorter carbon chain with a double bond at the 9th position, affecting its solubility and reactivity .
This compound is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties that are valuable in various applications.
特性
分子式 |
C16H32O |
|---|---|
分子量 |
240.42 g/mol |
IUPAC名 |
hexadec-9-en-1-ol |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3 |
InChIキー |
LBIYNOAMNIKVKF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


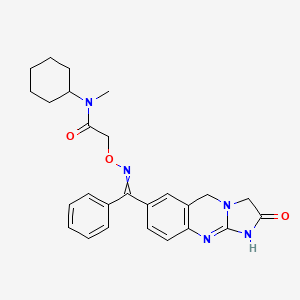
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
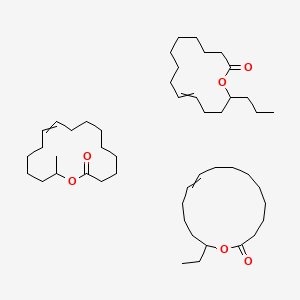
![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
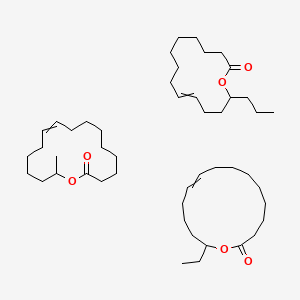
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
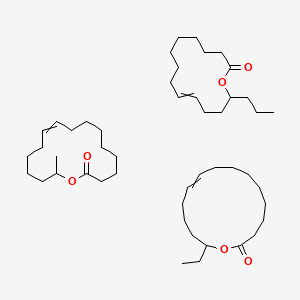
![1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13387055.png)
![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)

